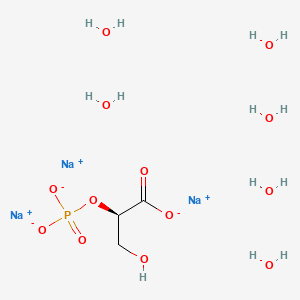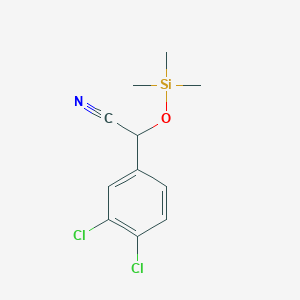
(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile is an organic compound with a unique structure that includes a dichlorophenyl group, a trimethylsilanyloxy group, and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile typically involves the reaction of 3,4-dichlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
3,4-Dichlorophenylacetonitrile+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions.
化学反应分析
Types of Reactions
(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Substituted phenyl derivatives.
科学研究应用
(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile involves its interaction with specific molecular targets. The trimethylsilanyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The dichlorophenyl group can interact with various enzymes and receptors, potentially leading to biological effects.
相似化合物的比较
Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 3,4-Dichlorophenylacetonitrile
- 3,4-Dichlorophenyl isocyanate
Uniqueness
(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile is unique due to the presence of the trimethylsilanyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group can influence the compound’s solubility, stability, and interaction with other molecules.
属性
CAS 编号 |
95392-03-3 |
|---|---|
分子式 |
C11H13Cl2NOSi |
分子量 |
274.21 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-11(7-14)8-4-5-9(12)10(13)6-8/h4-6,11H,1-3H3 |
InChI 键 |
XIWMJWQCARVYKW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(C#N)C1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


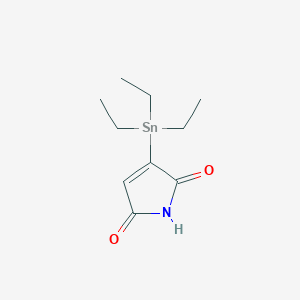
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
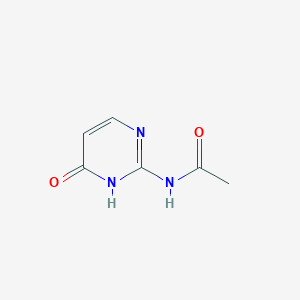
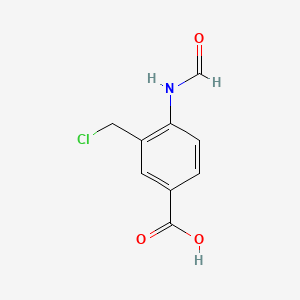
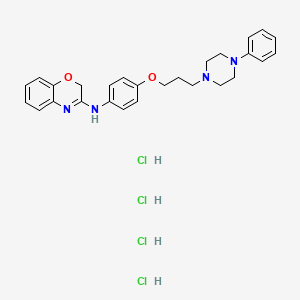
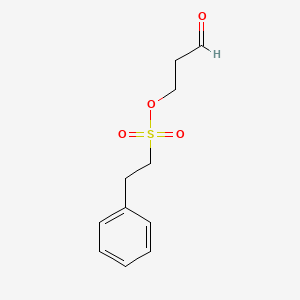
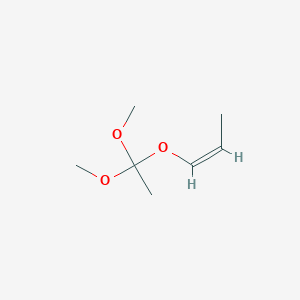
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
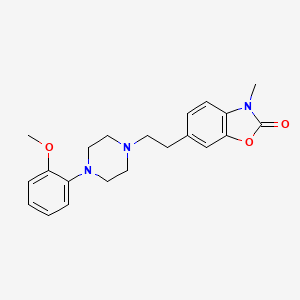
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
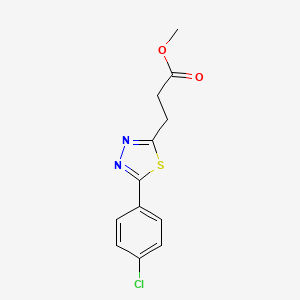
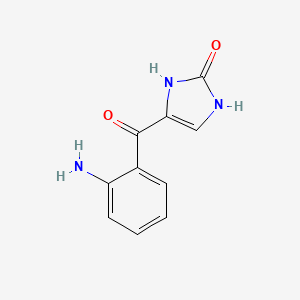
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
